Goniolactone C

Description

Molecular Formula and Weight Analysis

The molecular composition of Goniolactone C has been definitively established through comprehensive analytical characterization using multiple spectroscopic techniques. The compound possesses the molecular formula C₂₈H₂₄O₇, indicating a substantial organic molecule with twenty-eight carbon atoms, twenty-four hydrogen atoms, and seven oxygen atoms. This molecular formula places this compound within the category of complex natural products that exhibit significant structural diversity and functional group complexity.

The molecular weight determinations for this compound show consistent values across different analytical methods and research groups. The average molecular mass has been determined to be 472.4930 daltons, while the monoisotopic mass is reported as 472.15220 daltons. Alternative measurements have reported the molecular weight as 472.16 and 472.493 grams per mole, demonstrating excellent agreement across different analytical platforms and confirming the accuracy of the molecular weight determination.

The exact mass determination of 472.152203 grams per mole provides additional precision for mass spectrometric identification and structural confirmation. These precise mass measurements are particularly valuable for distinguishing this compound from potential isomers or closely related compounds that might exhibit similar nominal masses but different exact masses. The consistency of these molecular weight determinations across multiple research groups and analytical platforms reinforces the reliability of the structural characterization.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₄O₇ | |

| Average Molecular Weight | 472.4930 Da | |

| Monoisotopic Mass | 472.15220 Da | |

| Exact Mass | 472.152203 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24O7 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

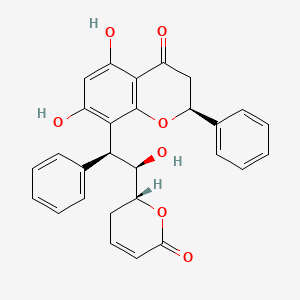

(2S)-5,7-dihydroxy-8-[(1S,2R)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl]-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H24O7/c29-18-14-19(30)26(28-25(18)20(31)15-22(35-28)16-8-3-1-4-9-16)24(17-10-5-2-6-11-17)27(33)21-12-7-13-23(32)34-21/h1-11,13-14,21-22,24,27,29-30,33H,12,15H2/t21-,22+,24+,27+/m1/s1 |

InChI Key |

DMRJPGBYRJDSKA-QRSXMVCTSA-N |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)C3=C(C=C(C4=C3O[C@@H](CC4=O)C5=CC=CC=C5)O)O)O |

Canonical SMILES |

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)C3=C(C=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)O)O |

Synonyms |

goniolactone C |

Origin of Product |

United States |

Chemical Reactions Analysis

Biochemical Interaction with PDGFR-β Kinase

Goniolactone C directly inhibits platelet-derived growth factor receptor-beta (PDGFR-β) kinase activity, a key mechanism underlying its pharmacological effects.

Key Data :

| Parameter | Value/Effect | Source |

|---|---|---|

| IC₅₀ for PDGFR-β inhibition | 0.76 μM/L | |

| Autophosphorylation | Inhibited in a concentration-dependent manner |

This inhibition blocks downstream ERK1/2 signaling, critical for VSMC proliferation and migration .

Modulation of Cell Cycle and Adhesion Proteins

This compound induces cell cycle arrest and suppresses adhesion molecule expression in vascular smooth muscle cells (VSMCs):

Cell Cycle Arrest (G₀/G₁ Phase)

-

Target Proteins : Cyclin D1 and CDK2.

-

Reduction in Expression :

Adhesion Molecule Suppression

| Molecule | Effect of this compound (4 μM) | Role in Migration |

|---|---|---|

| ICAM-1 | Expression reduced to baseline | Cell adhesion |

| VCAM-1 | Expression reduced to baseline | Chemotaxis |

Selectivity in Signaling Pathway Inhibition

This compound exhibits specificity for PDGF-BB/ERK cascades over other growth factor pathways (e.g., EGF, bFGF) .

Pathway-Specific Effects :

| Pathway | Effect of this compound |

|---|---|

| ERK1/2 | Phosphorylation blocked |

| JNK/p38 MAPK | No significant inhibition |

Structural Considerations for Reactivity

While the exact chemical reactions of this compound remain underexplored, its styryl lactone backbone likely contributes to:

Q & A

Q. How do researchers design dose-response experiments to assess this compound’s bioactivity in vitro?

- Methodological Answer : Use a concentration gradient (e.g., 0.1–100 μM) to evaluate effects on cellular proliferation or migration. Include positive controls (e.g., PDGF-BB for VSMC studies) and negative controls (vehicle-only treatments). Data interpretation should account for IC50 values and Hill slopes, as shown in Figure A of PDGF-BB-induced VSMC inhibition studies . Validate cell viability via assays like MTT or trypan blue exclusion (Figure E) to distinguish cytotoxicity from specific bioactivity .

Q. What analytical techniques are critical for confirming this compound’s structural integrity in biological assays?

- Methodological Answer : Combine HPLC for purity assessment, tandem mass spectrometry (LC-MS/MS) for metabolite identification, and circular dichroism (CD) to verify stereochemical stability. Cross-reference data with published spectra in repositories like ChemSpider or PubChem, avoiding non-peer-reviewed sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s action across studies?

- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to aggregate data from in vitro and in vivo models . For example, while some studies emphasize PDGFR/ERK pathway inhibition (Figure G), others may highlight off-target effects. Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions) and validate findings via orthogonal methods like siRNA knockdown or phosphoproteomics .

Q. What strategies optimize the translational relevance of this compound studies from bench to preclinical models?

- Methodological Answer : Employ pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models. Address species-specific differences in PDGFR expression using humanized models. Validate therapeutic windows by comparing efficacy (e.g., VSMC migration inhibition in Figure B) with toxicity thresholds .

Q. How should researchers design experiments to elucidate this compound’s interaction with non-canonical signaling pathways?

- Methodological Answer : Use multi-omics approaches (transcriptomics, metabolomics) to identify novel targets. For instance, RNA-seq can reveal downstream genes modulated post-treatment. Validate hypotheses via co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to detect protein-ligand interactions .

Data Interpretation & Reporting

Q. What statistical frameworks are recommended for analyzing contradictory results in concentration-dependent assays?

- Methodological Answer : Apply mixed-effects models to account for batch variability in cell culture experiments. For dose-response conflicts, use Bayesian statistics to quantify uncertainty in IC50 estimates. Report confidence intervals and effect sizes alongside p-values, as emphasized in Figure C’s comparative analysis .

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity in peer-reviewed journals?

- Methodological Answer : Adhere to RSC guidelines by disclosing raw data (e.g., flow cytometry plots, Western blot images) in supplementary files. Specify instrument calibration protocols and software versions (e.g., ImageJ for densitometry). For cell-based assays, document passage numbers and serum lot numbers to mitigate variability .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines for carcinogen handling. Use fume hoods for powder weighing and PPE (gloves, lab coats) for liquid handling. Regularly monitor waste disposal for environmental compliance, as outlined in MedChemExpress safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.